![molecular formula C11H13BrClN3O2 B5886936 N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea](/img/structure/B5886936.png)
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea
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Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea (BCMU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes. The purpose of
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been widely used in scientific research for its ability to inhibit PKC. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in neurodegenerative diseases, as PKC is involved in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea induces apoptosis by activating caspase-dependent and -independent pathways. In animal models of neurodegenerative diseases, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in lab experiments is its potency as a PKC inhibitor. This allows for the inhibition of PKC at lower concentrations compared to other PKC inhibitors. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is its potential for off-target effects, as PKC is involved in many cellular processes. Therefore, it is important to use appropriate controls and confirm the specificity of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea's effects.
Future Directions
There are many potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of more selective PKC inhibitors, which would allow for the inhibition of specific PKC isoforms. Additionally, the potential applications of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in other disease models, such as autoimmune diseases and cardiovascular diseases, could be explored. Finally, the development of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea involves the reaction of 4-bromo-2-chloroaniline with morpholine followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIMQSRJDGDWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea |
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